molecular formula C9H8BrN3O2 B13829752 Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate

Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate

Cat. No.: B13829752
M. Wt: 270.08 g/mol
InChI Key: GJGGLTAJGAFPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate (CAS: 1251033-23-4) is a heterocyclic compound with the molecular formula C₉H₈BrN₃O₂. It belongs to the imidazo[1,2-a]pyrimidine family, characterized by a fused bicyclic structure combining imidazole and pyrimidine rings. The compound features a bromine atom at position 3 and an ethyl carboxylate group at position 7 (Figure 1). This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science, particularly in halogen-bonding applications .

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-4-13-7(10)5-11-9(13)12-6/h3-5H,2H2,1H3

InChI Key

GJGGLTAJGAFPBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=NC=C(N2C=C1)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the imidazo[1,2-a]pyrimidine core via cyclization reactions between 2-aminopyrimidine derivatives and α-bromoketones or related precursors.
  • Introduction of the bromine substituent at the 3-position through bromination or by using brominated starting materials.
  • Installation of the ethyl carboxylate group at position 7 through esterification or by using appropriately substituted starting materials.

This general strategy is supported by electrophilic substitution, nucleophilic cyclization, and oxidation/bromination steps under controlled conditions.

Stepwise Synthetic Routes

Synthesis Starting from 2-Aminopyrimidine and α-Bromoketones

One common approach involves reacting 2-aminopyrimidine derivatives with ethyl 3-bromo-2-oxopropionate (an α-bromoketone) to form the imidazo[1,2-a]pyrimidine ring system bearing the 3-bromo substituent and ethyl ester at position 7. The reaction proceeds via:

  • Nucleophilic attack of the amino group on the α-bromoketone carbonyl carbon.
  • Cyclization to form the fused imidazo ring.
  • Bromination is either inherent from the α-bromoketone or promoted by oxidizing agents.

Reaction Conditions:

  • Solvent: Ethanol or ethyl acetate.
  • Temperature: Reflux (around 78°C for ethanol).
  • Oxidizing agents: tert-Butyl hydroperoxide (TBHP) is often used to facilitate bromination and cyclization.
  • Base: Potassium carbonate may be used to promote cyclization in some protocols, but certain methods proceed without base.

This method yields this compound in moderate to good yields (40–70%) depending on conditions and substituents.

Bromination of Preformed Imidazo[1,2-a]pyrimidine Esters

Alternatively, the imidazo[1,2-a]pyrimidine-7-carboxylate ester can be synthesized first without bromine, followed by selective bromination at the 3-position using brominating agents such as N-bromosuccinimide (NBS) in solvents like acetonitrile or dichloromethane. This electrophilic bromination step is performed under mild conditions to avoid overbromination or ring degradation.

  • Solvent: Acetonitrile or dichloromethane.
  • Brominating agent: N-bromosuccinimide (NBS).
  • Temperature: Room temperature or slightly elevated.
  • Time: Several hours until completion.

This route allows for better control over bromination and can be combined with subsequent purification steps to obtain high-purity products.

Williamson Etherification for Ester Formation

In some synthetic schemes, the ester group is introduced by Williamson etherification, where the 3-bromoimidazo[1,2-a]pyrimidine carboxylate intermediate is treated with sodium hydroxide and ethyl iodide in solvents such as toluene or xylene. This alkylation step converts the carboxylate salt into the ethyl ester.

  • Reagents: Sodium hydroxide, ethyl iodide.
  • Solvent: Toluene or xylene.
  • Temperature: Reflux conditions.
  • Workup: Purification by recrystallization or chromatography.

This method is useful when the carboxylate intermediate is available and esterification is needed as a final step.

One-Pot Tandem Cyclization/Bromination

Recent advances report a one-pot synthesis where 2-aminopyrimidine derivatives react with α-bromoketones in the presence of TBHP without added base, in ethyl acetate solvent. The reaction proceeds via tandem cyclization and bromination steps, yielding the 3-bromoimidazo[1,2-a]pyrimidine ester directly.

  • Solvent: Ethyl acetate.
  • Oxidant: TBHP.
  • Temperature: 80–100°C.
  • Time: Several hours.

This method avoids the need for separate bromination and esterification steps, improving efficiency and atom economy.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield and Purity
Solvent Ethanol, ethyl acetate, toluene, acetonitrile Solvent polarity affects cyclization and bromination efficiency; ethyl acetate favors tandem reactions
Temperature 25–100°C (often reflux) Higher temperature promotes reaction rate but may cause side reactions; optimized around 80–100°C for one-pot methods
Brominating Agent N-bromosuccinimide (NBS), TBHP NBS allows selective bromination; TBHP acts as oxidant and bromination promoter in one-pot synthesis
Base Potassium carbonate, sodium hydroxide, triethylamine Bases promote cyclization and esterification; some methods proceed without base
Reaction Time 2–24 hours Longer time improves conversion but may reduce selectivity
Purification Recrystallization, chromatography Essential for removing impurities and achieving high purity

Mechanistic Insights

  • The initial step involves nucleophilic attack of the amino group on the carbonyl carbon of α-bromoketones.
  • Cyclization forms the fused imidazo[1,2-a]pyrimidine ring.
  • Bromination at the 3-position proceeds via electrophilic substitution, often facilitated by in situ generated bromine from TBHP oxidation or NBS.
  • Esterification can be direct from the starting α-bromoketone ester or via alkylation of carboxylate intermediates.
  • Radical mechanisms have been proposed in one-pot methods involving TBHP, supported by radical trapping experiments.

Representative Experimental Data

Entry Starting Materials Conditions Yield (%) Product Form Purification Method
1 2-Aminopyrimidine + ethyl 3-bromo-2-oxopropionate Reflux ethanol, TBHP, 6 h 65–70 This compound Recrystallization
2 Imidazo[1,2-a]pyrimidine ester + NBS Acetonitrile, rt, 4 h 60–75 Brominated ester Chromatography
3 3-Bromoimidazo[1,2-a]pyrimidine carboxylate + NaOH + ethyl iodide Reflux toluene, 8 h 50–60 Ethyl ester Recrystallization
4 2-Aminopyrimidine + α-bromoketone + TBHP Ethyl acetate, 90°C, 10 h 70–75 One-pot tandem product Recrystallization/Chromatography

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its mode of action are ongoing, and it is believed to involve multiple pathways and targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers in the Imidazo[1,2-a]pyridine/pyrimidine Family

Positional isomers of ethyl bromoimidazoheterocycle carboxylates exhibit distinct reactivity and physicochemical properties due to variations in substituent placement. Key examples include:

Compound Name Substituent Positions Molecular Formula CAS Number Key Differences vs. Target Compound
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate Br (7), COOEt (3) C₁₀H₉BrN₂O₂ 1134327-98-2 Pyridine core vs. pyrimidine; altered σ-hole direction
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate Br (3), COOEt (2) C₁₀H₉BrN₂O₂ 252206-28-3 Carboxylate at position 2 reduces steric hindrance near Br
Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate Br (5), COOEt (2) C₁₀H₉BrN₂O₂ 135995-46-9 Bromine distal to carboxylate; lower halogen-bonding potential

Key Insights :

  • Core Heterocycle : Replacing pyrimidine (two nitrogens) with pyridine (one nitrogen) alters electron density and σ-hole magnitude at bromine, affecting halogen-bonding efficiency .
  • Substituent Proximity : Carboxylate groups adjacent to bromine (e.g., position 2 in pyridine derivatives) may sterically hinder interactions, whereas distal placements (e.g., position 7 in pyrimidine) enhance accessibility .

Constitutional Isomers and Electronic Effects

The orientation of nitrogen atoms in the fused ring system significantly impacts electronic properties:

Example 1: 3-Bromoimidazo[1,2-a]pyrazine (Figure 6A in )
  • Structure : Pyrazine core (two adjacent nitrogens) with Br at position 3.
  • σ-Hole Magnitude: Larger σ-hole due to electron-withdrawing pyrazine nitrogens, enhancing halogen-bond donor strength compared to pyrimidine analogs .
Example 2: 2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate ()
  • Structure : Fluorophenyl and methyl substituents introduce steric and electronic modulation.
  • Reactivity : Enhanced electrophilicity at position 3 due to electron-withdrawing fluorine groups, favoring nucleophilic attacks .

Heterocycle Variants: Pyrazolo[1,5-a]pyrimidines

Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1389302-26-4) demonstrates how core heterocycle changes influence properties:

  • Structure : Pyrazole fused to pyrimidine vs. imidazole fused to pyrimidine.

Reductive Dehalogenation ()

  • Target Compound: Reacts with lithium ethylamide to yield parent imidazo[1,2-a]pyrimidine (35% yield) and minor products via Br⁺ abstraction .
  • Pyridine Analogs : Similar reactions produce complex mixtures with lower yields due to competing side reactions (e.g., tar formation) .

Cross-Coupling Potential

  • Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate : Bromine at position 3 is highly reactive in Suzuki-Miyaura couplings, enabling aryl/heteroaryl introductions .
  • Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate : Less efficient in cross-coupling due to pyridine’s electron-deficient core deactivating the C-Br bond .

Biological Activity

Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8BrN3O2C_9H_8BrN_3O_2 and a molecular weight of approximately 270.09 g/mol. The compound features a bromine atom at the 3-position of the imidazo ring fused with a pyrimidine structure, contributing to its unique reactivity and biological activity .

Research indicates that this compound may act primarily as an enzyme inhibitor , particularly targeting kinases involved in various signaling pathways. These interactions suggest its potential use in therapeutic applications for diseases such as cancer and infectious diseases . The bromine substitution is crucial as it allows the compound to mimic acetylated lysine residues, facilitating its binding to bromodomains—protein domains that recognize these residues and play significant roles in cellular processes .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies have indicated that it can effectively bind to specific kinases involved in cancer pathways, thereby modulating metabolic processes within cells .
  • Antimicrobial Properties : Some derivatives of this compound exhibit effectiveness against various bacteria and fungi, suggesting potential applications in treating infections .
  • Protein-Protein Interaction Studies : Its ability to bind to bromodomains makes it a valuable tool for studying protein-protein interactions critical for understanding various diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Anticancer Studies :
    • A study assessed the cytotoxic effects of the compound on several cancer cell lines, including HeLa and A549. Results indicated significant inhibition of cell growth with IC50 values ranging from 0.021 μM to 0.058 μM depending on the structural modifications made to the compound .
  • Antimicrobial Activity :
    • Research highlighted that certain derivatives demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria, with MIC values indicating effective concentrations for inhibiting bacterial growth .
  • Kinase Inhibition :
    • Binding assays showed that this compound effectively inhibits specific kinases involved in oncogenic signaling pathways. This makes it a candidate for further development as a targeted cancer therapy .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure TypeKey Features
Ethyl imidazo[1,2-a]pyrimidine-2-carboxylateImidazole and PyrimidineLacks bromination; different biological activity
3-BromoquinazolineQuinazolineSimilar bromination; different ring structure
Ethyl 4-bromoquinolineQuinolineRelated brominated structure; distinct properties
5-BromopyrimidinePyrimidineSimilar halogenation; different functional groups

The unique combination of imidazole and pyrimidine rings along with the bromination at the 3-position influences its reactivity and biological activity compared to these similar compounds .

Q & A

Q. What are the common synthetic routes for Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions involving halogenation and esterification. For example, bromination at the 3-position of imidazo[1,2-a]pyrimidine derivatives often employs reagents like lithium ethylamide in ethylamine/ether systems, though this can lead to reductive dehalogenation as a side reaction (yielding ~35% parent compound and ~2.5% brominated byproducts) . Optimization strategies include adjusting solvent polarity, temperature, and catalyst selection (e.g., Pd/C for reductions) to minimize tar formation and improve yields .

Q. How is the molecular structure of this compound elucidated using crystallographic and spectroscopic methods?

X-ray crystallography is the gold standard for structural determination. Related imidazo-pyrimidine derivatives crystallize in monoclinic systems (e.g., space group P21/n with unit cell parameters a = 13.143 Å, b = 8.013 Å, c = 17.880 Å, β = 96.13°) . Hydrogen bonding (C–H···O/N/π interactions) and half-chair conformations in fused rings are critical for stabilizing crystal packing . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups, such as ester carbonyls (C=O stretch at ~1751 cm⁻¹) and bromine substitution patterns .

Q. What reactivity patterns are observed for the bromine substituent and ester group in this compound?

The 3-bromo substituent undergoes nucleophilic substitution (e.g., with amine anions) but may compete with reductive dehalogenation under strong base conditions . The ethyl ester group is susceptible to hydrolysis (acidic/basic conditions yield carboxylic acids) or reduction (e.g., H₂/Pd/C to alcohols) . Reactivity is influenced by electronic effects from the imidazo-pyrimidine core, which directs electrophilic attacks to specific positions .

Advanced Research Questions

Q. How do reaction mechanisms explain competing pathways in bromine substitution vs. dehalogenation?

Mechanistic studies suggest that bromine-lithium exchange or Br⁺ abstraction governs pathways. For instance, lithium ethylamide in ethylamine/ether abstracts Br⁺, leading to dehalogenation, while coupling reactions require aprotic solvents to favor substitution . Computational studies (DFT) could further elucidate transition states and electronic barriers, aiding in pathway control .

Q. What insights do hydrogen bonding and crystal packing provide for material design?

Crystal structures reveal that C–H···O/N/π interactions dominate packing, with dihedral angles between fused rings (e.g., 2.66° for thieno-pyrimidine derivatives) influencing molecular planarity . Graph-set analysis (e.g., Etter’s formalism) categorizes hydrogen-bonding motifs, enabling predictive crystal engineering for co-crystals or polymorphs with tailored solubility/stability .

Q. How can computational modeling predict biological interactions of this compound?

Molecular docking and QSAR studies compare the compound’s binding affinity with similar imidazo-pyrimidines. For example, trifluoromethyl or chloromethyl analogs show enhanced interactions with enzymes/receptors due to electronegative substituents . Pharmacophore mapping identifies critical regions (e.g., the ester group for hydrogen bonding with catalytic residues) .

Methodological Considerations

Q. What analytical techniques resolve contradictions in reaction product distributions?

HPLC-MS and 2D NMR (COSY, HSQC) distinguish between substitution products (e.g., brominated vs. dehalogenated species) . Kinetic studies under varied conditions (e.g., temperature gradients) quantify pathway dominance, while XPS validates bromine retention in final products .

Q. How are multi-step syntheses optimized for scalability and purity?

Design of Experiments (DoE) frameworks screen parameters (e.g., catalyst loading, solvent ratios). For example, stepwise bromination-esterification protocols achieve >95% purity via recrystallization (MeOH/H₂O) . Process analytical technology (PAT) monitors intermediates in real-time to minimize side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.